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molecular formula C8H2F16O3S B1304034 1h,1h-heptafluorobutyl nonafluorobutanesulfonate CAS No. 883499-32-9

1h,1h-heptafluorobutyl nonafluorobutanesulfonate

Cat. No. B1304034
M. Wt: 482.14 g/mol
InChI Key: TXGIYYDHRSACPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07988877B2

Procedure details

2,2,3,3,4,4,4-heptafluorobutan-1-ol (200 g, 1.0 mol, obtained from 3M Company) and 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride (300 g, 1.0 mol, obtained from 3M Company) were combined in a 1-liter, 3-necked round bottom flask. The flask was equipped with an overhead mechanical stirrer, cold water condenser, thermocouple and an addition funnel. Aqueous potassium hydroxide (45 percent by weight in water, 154 g, 1.05 mol) was added dropwise via the addition funnel at such a rate that the temperature did not exceed 35° C. Once the addition of the potassium hydroxide was complete, the mixture was stirred for 16 hours at room temperature. Precipitated salts were then filtered from the mixture and the lower liquid fluorochemical product phase was separated from the upper aqueous phase and washed once with water to give 350 g crude product. The product was distilled at atmospheric pressure and the distillation cut boiling from 140-150° C. used without further purification (96.3 percent purity by GC).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([C:5]([F:11])([F:10])[C:6]([F:9])([F:8])[F:7])[CH2:3][OH:4].[F:13][C:14]([F:29])([S:25](F)(=[O:27])=[O:26])[C:15]([F:24])([F:23])[C:16]([F:22])([F:21])[C:17]([F:20])([F:19])[F:18].[OH-].[K+]>>[F:29][C:14]([F:13])([S:25]([O:4][CH2:3][C:2]([F:12])([F:1])[C:5]([F:10])([F:11])[C:6]([F:7])([F:8])[F:9])(=[O:27])=[O:26])[C:15]([F:23])([F:24])[C:16]([F:22])([F:21])[C:17]([F:20])([F:19])[F:18] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
FC(CO)(C(C(F)(F)F)(F)F)F
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
Step Three
Name
Quantity
154 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with an overhead mechanical stirrer, cold water condenser
CUSTOM
Type
CUSTOM
Details
did not exceed 35° C
FILTRATION
Type
FILTRATION
Details
Precipitated salts were then filtered from the mixture
CUSTOM
Type
CUSTOM
Details
the lower liquid fluorochemical product phase was separated from the upper aqueous phase
WASH
Type
WASH
Details
washed once with water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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